molecular formula C19H13NO2S B2624491 Benzo[d]thiazol-2-ylmethyl 2-naphthoate CAS No. 329903-23-3

Benzo[d]thiazol-2-ylmethyl 2-naphthoate

Cat. No.: B2624491
CAS No.: 329903-23-3
M. Wt: 319.38
InChI Key: IIRFTPBVDJPZHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[d]thiazol-2-ylmethyl 2-naphthoate is a chemical compound that belongs to the class of benzothiazole derivatives. . The unique structure of this compound, which includes both a benzothiazole and a naphthoate moiety, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of Benzo[d]thiazol-2-ylmethyl 2-naphthoate typically involves the coupling of substituted 2-amino benzothiazoles with naphthoic acid derivatives. One common synthetic route includes the following steps :

    Starting Materials: Substituted 2-amino benzothiazoles and naphthoic acid derivatives.

    Reaction Conditions: The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

    Procedure: The substituted 2-amino benzothiazole is reacted with the naphthoic acid derivative in an appropriate solvent (e.g., dichloromethane) under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness and yield optimization.

Chemical Reactions Analysis

Benzo[d]thiazol-2-ylmethyl 2-naphthoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule. Common reagents include halides and alkoxides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzo[d]thiazol-2-ylmethyl 2-naphthoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-2-ylmethyl 2-naphthoate involves its interaction with specific molecular targets and pathways. For example, in its role as an anti-inflammatory agent, the compound may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators . Molecular docking studies have shown that the compound can bind to the active sites of these enzymes, blocking their activity and exerting its therapeutic effects.

Comparison with Similar Compounds

Benzo[d]thiazol-2-ylmethyl 2-naphthoate can be compared with other benzothiazole derivatives, such as:

Properties

IUPAC Name

1,3-benzothiazol-2-ylmethyl naphthalene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO2S/c21-19(15-10-9-13-5-1-2-6-14(13)11-15)22-12-18-20-16-7-3-4-8-17(16)23-18/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRFTPBVDJPZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)OCC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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